1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one
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Overview
Description
1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one is a synthetic organic compound characterized by a piperazine ring substituted with a tert-butylbenzoyl group and a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a tert-butylbenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Addition of the Butynone Moiety: The resulting intermediate is then reacted with a butynone derivative. This step often involves a coupling reaction facilitated by a palladium catalyst under inert conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butylbenzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one: can be compared with other piperazine derivatives such as:
Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, potentially offering advantages in specific applications such as drug design or material science.
Properties
Molecular Formula |
C19H24N2O2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[4-(4-tert-butylbenzoyl)piperazin-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C19H24N2O2/c1-5-6-17(22)20-11-13-21(14-12-20)18(23)15-7-9-16(10-8-15)19(2,3)4/h7-10H,11-14H2,1-4H3 |
InChI Key |
HPEDXEIJQQJUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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